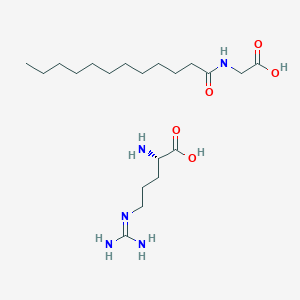
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid is a unique chemical entity that combines two distinct functional groups. The first part, (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, is a derivative of arginine, an amino acid known for its role in protein synthesis and various metabolic processes. The second part, 2-(dodecanoylamino)acetic acid, is a fatty acid derivative that can be involved in lipid metabolism and cellular signaling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid typically involves the protection of the amino and guanidino groups, followed by the introduction of the dodecanoylamino group. The reaction conditions often require the use of protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and guanidino groups, leading to the formation of various oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dodecanoylamino moiety, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted amino acids and fatty acid derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid is used as a building block for the synthesis of complex peptides and proteins
Biology
In biological research, this compound is used to study protein-lipid interactions and membrane dynamics. It serves as a model compound for investigating the role of fatty acid modifications in protein function.
Medicine
In medicine, the compound has potential applications in drug delivery systems. The fatty acid moiety can facilitate the transport of therapeutic agents across cell membranes, while the amino acid part can target specific cellular receptors.
Industry
In the industrial sector, this compound is used in the formulation of specialized coatings and surfactants. Its amphiphilic nature makes it suitable for applications requiring both hydrophilic and hydrophobic properties.
作用機序
The mechanism of action of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid involves its interaction with cellular membranes and proteins. The fatty acid moiety integrates into lipid bilayers, altering membrane fluidity and permeability. The amino acid part can interact with specific protein receptors, modulating their activity and signaling pathways.
類似化合物との比較
Similar Compounds
(2S)-2-amino-5-guanidinopentanoic acid: A simpler derivative of arginine without the fatty acid moiety.
N-lauroylglycine: A fatty acid derivative similar to the dodecanoylamino part of the compound.
Uniqueness
The uniqueness of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid lies in its dual functionality. The combination of an amino acid and a fatty acid in a single molecule allows it to participate in diverse biochemical processes, making it a versatile tool in scientific research and industrial applications.
特性
CAS番号 |
849799-54-8 |
|---|---|
分子式 |
C20H41N5O5 |
分子量 |
431.6 g/mol |
IUPAC名 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid |
InChI |
InChI=1S/C14H27NO3.C6H14N4O2/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;7-4(5(11)12)2-1-3-10-6(8)9/h2-12H2,1H3,(H,15,16)(H,17,18);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
InChIキー |
REHLJFXJROVYTI-VWMHFEHESA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)NCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
正規SMILES |
CCCCCCCCCCCC(=O)NCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















